Deadamantane N-5-(S)-Hexanamide AKB48, commonly referred to as AKB48, is a synthetic cannabinoid that emerged in the early 2010s. It is chemically classified as N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide. This compound belongs to a group of substances known for their psychoactive properties, similar to those of tetrahydrocannabinol, the active component of cannabis. AKB48 was first identified in herbal mixtures in Japan, marking its entry into the recreational drug market as part of a broader trend of designer drugs aimed at evading legal restrictions on controlled substances .
The synthesis of Deadamantane N-5-(S)-Hexanamide AKB48 involves several chemical reactions that typically utilize readily available precursors. The primary method for synthesizing AKB48 includes the reaction of adamantane derivatives with indazole and subsequent carboxamide formation.
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. While specific details on illicit manufacturing methods are scarce, they typically involve standard organic synthesis techniques such as refluxing and chromatography for purification .
The molecular formula of Deadamantane N-5-(S)-Hexanamide AKB48 is with a molecular weight of approximately 365.2 g/mol. The structure features an adamantyl group linked to an indazole moiety through a carboxamide bond, which is crucial for its binding affinity to cannabinoid receptors.
Deadamantane N-5-(S)-Hexanamide AKB48 undergoes various metabolic transformations primarily mediated by cytochrome P450 enzymes in the liver. Key reactions include:
These reactions are crucial for understanding both the pharmacokinetics and potential toxicity associated with AKB48.
Deadamantane N-5-(S)-Hexanamide AKB48 acts primarily as an agonist at cannabinoid receptors CB1 and CB2, with high affinity (Ki values of approximately 3.24 nM and 1.68 nM, respectively). Upon binding, it activates these receptors, leading to various physiological effects:
Extensive studies have characterized its pharmacological profile, including its binding affinities and metabolic pathways .
Deadamantane N-5-(S)-Hexanamide AKB48 has been primarily studied for its psychoactive effects and potential therapeutic applications within controlled research settings:
Deadamantane N-5-(S)-Hexanamide AKB48 is a synthetically engineered cannabinoid receptor agonist with systematic nomenclature reflecting its complex molecular architecture. The compound is formally named N-(adamantan-1-yl)-1-(pentyl)-1H-indazole-3-carboxamide, though its "Deadamantane" designation specifically references the adamantane-derived carboxamide component where one bridgehead carbon is absent compared to classical adamantane structures [2]. This synthetic cannabinoid features a molecular formula of C₁₉H₂₈N₄O₂ and exhibits a molecular weight of 344.45 g/mol [2].
Structurally, the molecule integrates three key pharmacophores: (1) a 1-pentylindazole core that mimics the natural cannabinoid head group, (2) a carboxamide linker at the indazole 3-position, and (3) a deadamantane moiety (specifically adamantan-1-yl) serving as a bulky hydrophobic substituent. The stereochemistry at the hexanamide chain is designated as (S)-configuration, indicating specific three-dimensional orientation critical for receptor interactions [2]. This structural framework classifies it within the AKB48 (APINACA) analog series, distinguished by the adamantyl carboxamide group replacing traditional aromatic or cycloalkylcarboxylate groups found in earlier synthetic cannabinoids like JWH-018 [2] [3].
Table 1: Chemical Profile of Deadamantane N-5-(S)-Hexanamide AKB48
Property | Specification |
---|---|
Systematic Name | N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide |
Molecular Formula | C₁₉H₂₈N₄O₂ |
Molecular Weight | 344.45 g/mol |
Core Structure | Indazole-3-carboxamide |
N-Alkyl Chain | Pentyl (C₅H₁₁) |
Carboxamide Substituent | 1-Adamantyl (Deadamantane) |
Stereochemistry | (S)-configuration at hexanamide chain |
Structural Classification | Synthetic cannabinoid (AKB48 analog) |
The emergence of Deadamantane N-5-(S)-Hexanamide AKB48 represents an evolutionary step in the ongoing structural modification of synthetic cannabinoids designed to circumvent drug control legislation. Its development traces directly to AKB48 (APINACA), initially reported in patent literature (WO 2003/035005) as an indazole-3-carboxamide derivative with adamantyl substitution [3]. The compound surfaced as an analogue of AKB48 (A450100), which itself was designed to mimic earlier synthetic cannabinoids like JWH-018 adamantyl carboxamide and STS-135 [2].
The "Deadamantane" variant specifically incorporates stereochemical modification ((S)-hexanamide) and structural simplification of the adamantane group, likely developed to exploit pharmacological loopholes while maintaining receptor affinity. This compound appeared on the designer drug market during the third wave of synthetic cannabinoid development (circa early 2010s), when manufacturers began systematically modifying the carboxamide substituents and alkyl chain stereochemistry of the APINACA scaffold to evade regulatory controls [3]. Key milestones include its identification in forensic analyses of recreational products and subsequent scheduling actions: 5F-AKB48 (a closely related fluorinated analog) was temporarily placed into Schedule I by the U.S. Drug Enforcement Administration in 2017 due to abuse potential, highlighting the regulatory attention attracted by this structural class [3].
Deadamantane N-5-(S)-Hexanamide AKB48 exemplifies sophisticated scaffold manipulation in medicinal chemistry, particularly in targeting cannabinoid receptors (CB1 and CB2). The strategic incorporation of the deadamantane group serves multiple pharmacological purposes: (1) it introduces extreme hydrophobicity that enhances blood-brain barrier penetration, (2) provides structural rigidity that favors high-affinity binding to the orthosteric site of CB receptors, and (3) creates steric bulk that modulates functional activity (agonist vs. antagonist profiles) [2] [3].
Pharmacologically, this compound and its analogs exhibit potent agonist activity at CB1 receptors, with structural analogs like 5F-AKB48 demonstrating binding affinities (Ki) as low as 1.94 nM at CB1 and 0.266 nM at CB2 receptors [3]. The indazole-deadamantane architecture represents a deliberate departure from traditional cannabinoid scaffolds like dibenzopyrans or classical alkylindoles, offering improved metabolic stability while retaining receptor engagement. In medicinal chemistry research, such compounds provide crucial structural probes for mapping cannabinoid receptor topography and signaling mechanisms [3]. Additionally, the deadamantane modification exemplifies how bulky alicyclic substituents can enhance receptor selectivity—a design principle applicable beyond cannabinoid therapeutics to other G-protein-coupled receptors [1] [3]. The compound's significance extends to pharmaceutical forensics, where it serves as a reference standard for detecting novel psychoactive substances in biological matrices [2].
Table 2: Structural Analogs of Deadamantane N-5-(S)-Hexanamide AKB48
Compound Name | Key Structural Features | Pharmacological Target |
---|---|---|
AKB48 (APINACA) | N-(adamantan-1-yl)-1-pentylindazole-3-carboxamide | CB1/CB2 agonist |
5F-AKB48 (5F-APINACA) | 1-(5-Fluoropentyl) substitution | CB1/CB2 full agonist (Ki: CB1=1.94 nM) |
STS-135 | N-(adamantan-1-yl) with aminooxadiazole core | Cannabinoid receptor agonist |
JWH-018 adamantyl carboxamide | Classical aminoalkylindole with adamantane | CB1 agonist |
AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl) group | Potent CB receptor agonist |
The integration of adamantane-derived scaffolds in drug design—exemplified by Deadamantane N-5-(S)-Hexanamide AKB48—aligns with broader medicinal chemistry trends exploring alicyclic systems to modulate drug-receptor interactions. Three-membered ring systems (cyclopropane, aziridine) have demonstrated therapeutic value in drug discovery due to their ability to influence conformation, metabolic stability, and binding affinity [1]. Though larger than three-membered rings, the deadamantane moiety provides similar advantages through restricted conformational flexibility and enhved ligand-receptor binding kinetics compared to flexible alkyl chains or planar aromatic systems [1] [3]. This design paradigm illustrates how strategic incorporation of structurally constrained aliphatic systems can optimize pharmacokinetic and pharmacodynamic properties in CNS-targeted therapeutics, despite the compound's primary emergence within recreational drug markets rather than formal pharmaceutical development pipelines.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: